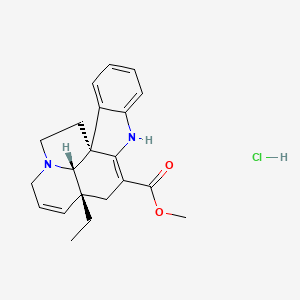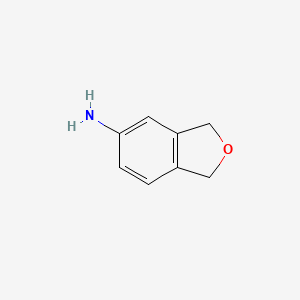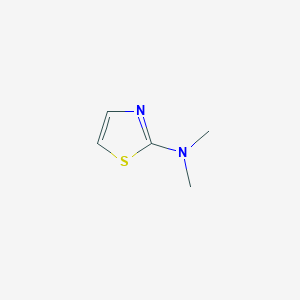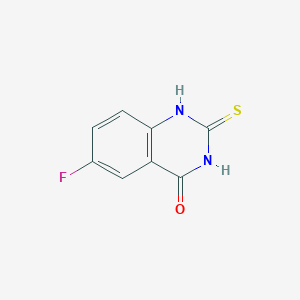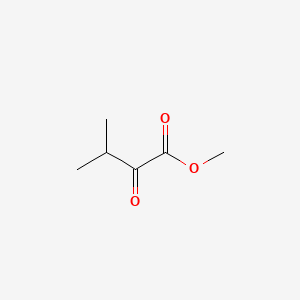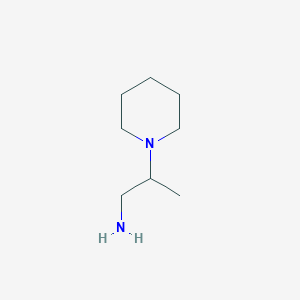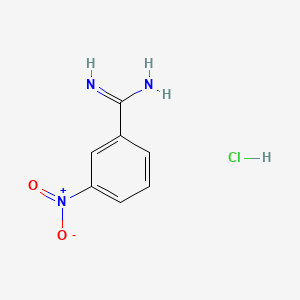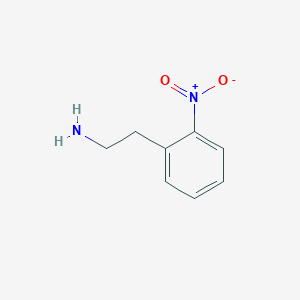
2-(2-Nitrophenyl)ethanamine
概要
説明
2-(2-Nitrophenyl)ethanamine, also known as 2-Nitrophenethylamine, is a chemical compound with the molecular formula C8H10N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(2-Nitrophenyl)ethanamine consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 166.18 .Physical And Chemical Properties Analysis
2-(2-Nitrophenyl)ethanamine has a boiling point of 147 °C (under a pressure of 13 Torr), and a predicted density of 1.206±0.06 g/cm3 . It is slightly soluble in chloroform and methanol, and its predicted pKa value is 9.37±0.10 . The compound is an oil and its color ranges from red to dark red .科学的研究の応用
Synthesis of Pharmaceutical Intermediates : 2-(2-Nitrophenyl)ethanamine is used in the synthesis of various pharmaceutical intermediates. For example, it's used in the preparation of 2-(Phenylthio)ethanamine, an intermediate for the Bcl-2 inhibitor ABT-263, showing an overall yield of about 61% (Zhou Youjun, 2010).
Photolabile Precursors for Biological Studies : The compound has applications in the preparation of photosensitive precursors for biological studies. For instance, 1-(2′-Nitrophenyl)ethanediol, a derivative, is used to esterify fatty acids to create photosensitive fatty acid precursors, beneficial in the study of cis-unsaturated fatty acids including arachidonic acid (Xiaoming Jie et al., 1997).
Metabolic Profile Studies in Pharmaceuticals : The metabolic profile of related compounds, such as 25N-NBOMe, a synthetic psychoactive substance, has been studied in human liver microsomes. These studies are crucial for understanding the metabolic pathways and potential interactions of pharmaceutical substances (Hyewon Seo et al., 2018).
Development of Molecular Sensors : Derivatives of 2-(2-Nitrophenyl)ethanamine have been utilized in the development of novel sensors. For example, a macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine covalently bound to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties has been created for the selective optical detection of Hg2+ (N. Wanichacheva et al., 2009).
Photolabile Chelators in Biological Research : Compounds like 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine, a derivative, are used as photolabile chelators for divalent cations. These have significant applications in initiating divalent cation-dependent processes in biological research (J. Kaplan & G. Ellis‐Davies, 1988).
Molecular Electronics : Nitroamine redox centers, such as those found in 2-(2-Nitrophenyl)ethanamine derivatives, are used in molecular electronic devices. These devices have shown remarkable properties like negative differential resistance and high on-off peak-to-valley ratios, which are pivotal in the development of advanced electronic components (Chen et al., 1999).
Safety and Hazards
2-(2-Nitrophenyl)ethanamine should be handled in a well-ventilated place. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . Dust formation should be prevented and non-sparking tools should be used . In case of fire, electrostatic discharge steam should be prevented .
作用機序
Target of Action
It is known that similar compounds, such as ethanolamine, interact with various proteins like surface protein a and annexin a3
Mode of Action
It is known that similar compounds can act as receptor antagonists . This means they bind to a specific receptor, blocking other molecules from binding to the same site, thereby inhibiting certain biological processes. The exact interaction of 2-(2-Nitrophenyl)ethanamine with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
Related compounds are known to be involved in various metabolic pathways
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level
特性
IUPAC Name |
2-(2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSCXBCJJMZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500454 | |
| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33100-15-1 | |
| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





